molecular formula C42H63Br7O28 B12501531 5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Cat. No.: B12501531
M. Wt: 1575.3 g/mol
InChI Key: XNNRROJOWZLYCK-UHFFFAOYSA-N
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Description

This compound is a brominated derivative of β-cyclodextrin, characterized by seven bromomethyl (-CH₂Br) groups attached to a complex macrocyclic framework. Its structure consists of 14 oxygen atoms forming tetradecaoxaoctacyclo rings, with bromine substitution enhancing its reactivity and molecular weight (PubChem CID: 11137055) . The bromine atoms act as leaving groups, making the compound a versatile precursor for nucleophilic substitution reactions.

Properties

IUPAC Name

5,10,15,20,25,30,35-heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63Br7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNRROJOWZLYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Br7O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1575.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptakis(6-Bromo-6-Deoxy)- can be synthesized through a multi-step process involving the selective bromination of cyclodextrinThe reaction is typically carried out under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of Heptakis(6-Bromo-6-Deoxy)- involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Heptakis(6-Bromo-6-Deoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptakis(6-Bromo-6-Deoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptakis(6-Bromo-6-Deoxy)- primarily involves its ability to form inclusion complexes with various guest molecules. The bromine atoms at the 6th position can participate in halogen bonding, enhancing the stability and specificity of the inclusion complexes. This property is exploited in applications such as drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous macrocycles:

Compound Substituents Molecular Weight Solubility Reactivity/Applications Reference
Target Compound (Heptakis(bromomethyl)-β-cyclodextrin) 7 bromomethyl groups ~2,000–2,200 g/mol* Low in water; soluble in polar aprotic solvents (e.g., DMF) High reactivity for substitutions; used in synthesis and functional materials
5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-β-cyclodextrin 7 hydroxymethyl (-CH₂OH) groups ~1,500–1,800 g/mol* High water solubility Biocompatible; pharmaceutical carrier or stabilizer
5,10,15,20,25,30,35,40-Octakis(hydroxymethyl)-β-cyclodextrin 8 hydroxymethyl groups ~1,800–2,000 g/mol* Extremely hydrophilic Enhanced host-guest capacity; potential for drug formulation
31,32,33,34,35,36-Hexaazaheptacyclo[26.2.1.1³,⁶.1⁸,¹¹.1¹³,¹⁶.1¹⁸,²¹.1²³,²⁶]hexatriaconta-... (hexafluorophenyl derivative) 6 pentafluorophenyl groups 1,136.98 g/mol Low in water; organic-soluble High thermal/chemical stability; applications in fluorinated materials or catalysts
3,6,9,15,18,21,27,30,33-Nonaisopropyl-... (macrocyclic azacrown ether) 9 isopropyl groups 1,111.34 g/mol Moderate in organic solvents Metal ion coordination; used in sensors or separation technologies

*Estimated based on cyclodextrin derivatives; exact values require experimental data.

Key Findings:

Substituent Effects :

  • Bromomethyl groups (target compound) impart high reactivity for synthetic modifications but reduce water solubility compared to hydroxymethyl analogs .
  • Fluorinated derivatives (e.g., hexafluorophenyl) exhibit exceptional stability and are suited for high-performance materials .

Structural Complexity :

  • The target compound’s octacyclic framework contrasts with azacrown ethers (e.g., ), which incorporate nitrogen for metal binding .

Applications :

  • Hydroxymethyl-β-cyclodextrins are preferred in pharmaceuticals due to biocompatibility , while brominated versions serve as intermediates in chemical synthesis .
  • Fluorinated macrocycles () are niche materials for electronics or catalysis due to their inertness .

Synthetic Utility: The bromine atoms in the target compound enable precise functionalization, a feature absent in hydroxymethyl or non-halogenated analogs .

Biological Activity

The compound 5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36-37-38-39-40-41-42-43-44-45-46-47-48-49-tetradecol (CAS RN: 53784-83-1) is a complex macrocyclic compound characterized by its extensive use in various biological and pharmaceutical applications due to its unique structural properties and reactivity.

Molecular Structure and Properties

The molecular formula of this compound is C42H63Br7O28C_{42}H_{63}Br_7O_{28}, with a molecular weight of approximately 1575.27 g/mol . Its structure includes multiple bromomethyl groups and a tetradecaoxa framework which contributes to its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this structure exhibit significant antimicrobial activity. The bromomethyl groups enhance the lipophilicity of the compound which can facilitate membrane penetration and disrupt microbial cell integrity.

Cytotoxicity Studies

Studies involving cytotoxicity have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HL-60 (human promyelocytic leukemia cells), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death through mitochondrial dysfunction .

Drug Delivery Systems

The unique structure of this compound allows it to act as a carrier for drug delivery systems:

  • Nanocarrier Development : Research has explored the use of this compound in lipid formulations for targeted drug delivery across biological barriers such as the blood-brain barrier (BBB) .
  • Encapsulation Efficiency : Studies report high encapsulation efficiencies for therapeutic agents when combined with this macrocyclic structure.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxic effects on HL-60 cells.
    • Findings : The compound showed a dose-dependent increase in cell death with IC50 values comparable to known chemotherapeutics.
  • Antimicrobial Efficacy :
    • Objective : Test against Gram-positive and Gram-negative bacteria.
    • Results : Displayed effective inhibition of bacterial growth with minimal inhibitory concentrations (MIC) indicating potential as an antimicrobial agent.

Data Table

PropertyValue
Molecular FormulaC42H63Br7O28
Molecular Weight1575.27 g/mol
CAS Number53784-83-1
Antimicrobial ActivityEffective against various pathogens
Cytotoxicity (IC50)Varies by cell line; e.g., HL-60 ~10 µM

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